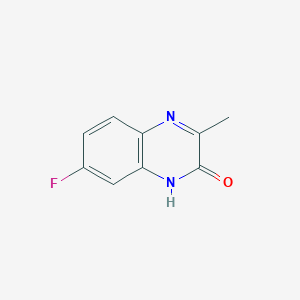

7-fluoro-3-methylquinoxalin-2(1H)-one

描述

Structure

3D Structure

属性

分子式 |

C9H7FN2O |

|---|---|

分子量 |

178.16 g/mol |

IUPAC 名称 |

7-fluoro-3-methyl-1H-quinoxalin-2-one |

InChI |

InChI=1S/C9H7FN2O/c1-5-9(13)12-8-4-6(10)2-3-7(8)11-5/h2-4H,1H3,(H,12,13) |

InChI 键 |

VMCMFKQRULNMJT-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(C=C(C=C2)F)NC1=O |

规范 SMILES |

CC1=NC2=C(C=C(C=C2)F)NC1=O |

产品来源 |

United States |

Synthetic Methodologies for 7 Fluoro 3 Methylquinoxalin 2 1h One and Its Derivatives

Established Synthetic Pathways to the 7-fluoro-3-methylquinoxalin-2(1H)-one Core

The most conventional and widely adopted method for synthesizing the quinoxalin-2(1H)-one core is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound or its equivalent. ijirt.orgresearchgate.net For the specific synthesis of this compound, the established pathway involves the cyclocondensation of 4-fluoro-1,2-phenylenediamine with an α-keto acid, typically pyruvic acid or its ester derivative like ethyl pyruvate.

This reaction is generally carried out by heating the reactants in a suitable solvent, such as n-butanol or ethanol. nih.gov The process begins with the nucleophilic attack of one amino group of the diamine on a carbonyl group of the α-keto acid, followed by intramolecular cyclization and dehydration to form the stable heterocyclic quinoxalinone ring. While effective, this traditional approach can sometimes require prolonged reaction times and elevated temperatures. ijirt.org

Novel Approaches and Innovations in Quinoxalinone Synthesis

In recent years, significant efforts have been directed toward developing more efficient, versatile, and environmentally benign methods for quinoxalinone synthesis. These innovations address the limitations of classical methods and expand the accessibility of complex derivatives.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, have emerged as a powerful tool in heterocyclic synthesis. nih.govresearchgate.net MCRs are valued for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity, aligning with the principles of green chemistry. nih.gov While many MCRs have been developed for the post-synthetic functionalization of the quinoxalinone scaffold, others are designed to construct the core itself. nih.govmdpi.com For instance, innovative one-pot syntheses can involve various building blocks, sometimes initiated by reactions like the Ugi or Passerini reaction, to assemble the quinoxaline (B1680401) framework. bohrium.com A notable three-component reaction involves quinoxalinones, methyl ketones, and tert-butyl nitrite (B80452) under mild, transition-metal-free conditions to produce (E)-quinoxalinone oximes, showcasing a green and practical approach. nih.govsci-hub.se

Catalytic Systems in Quinoxalinone Formation

The use of catalysts has revolutionized the synthesis of quinoxalines and quinoxalinones, often leading to milder reaction conditions, shorter reaction times, and higher yields. thieme-connect.com A wide array of catalytic systems have been explored, ranging from simple acids and bases to sophisticated metal complexes and nanoparticles.

Examples of Catalytic Systems in Quinoxalinone Synthesis:

| Catalyst Type | Specific Catalyst Example | Key Advantages |

| Brønsted Acids | Acetic Acid, p-Toluenesulfonic acid (PTSA) | Readily available, cost-effective, can improve reaction rates. thieme-connect.comchim.it |

| Lewis Acids | Cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN), Yb(OTf)3 | Effective in low catalytic amounts, can enable reactions in aqueous media. researchgate.netchim.it |

| Heterogeneous Catalysts | Zeolites, HClO4·SiO2, MnFe2O4 nanoparticles | Recyclable, easy to separate from the reaction mixture, environmentally friendly. chim.it |

| Metal Catalysts | Palladium (Pd), Copper (Cu) complexes | Versatile for various coupling and cyclization reactions. researchgate.netbohrium.com |

| Photoredox Catalysts | Eosin Y, g-C3N4 | Enables reactions under mild visible-light irradiation. nih.govorganic-chemistry.org |

These catalytic systems offer significant improvements over non-catalyzed reactions, which may require harsh conditions or produce lower yields. Magnetically recyclable nano-catalysts like MnFe2O4 are particularly advantageous for sustainable synthesis. chim.it

Green Chemistry Principles in Synthesis

Adherence to green chemistry principles is a growing priority in chemical synthesis to minimize environmental impact. ijirt.orgekb.eg In the context of quinoxalinone synthesis, this has led to the development of several eco-friendly protocols. jocpr.comripublication.com

Key green strategies include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). ijirt.orgjocpr.comripublication.com

Microwave and Ultrasound Irradiation: Using alternative energy sources to accelerate reactions, often reducing reaction times from hours to minutes and improving yields. ijirt.orgtsijournals.com

Catalyst-Free and Solvent-Free Conditions: Performing reactions by heating a mixture of the neat reactants, which minimizes waste generation. thieme-connect.comtsijournals.com

Recyclable Catalysts: Employing heterogeneous or magnetically separable catalysts that can be easily recovered and reused, enhancing the sustainability of the process. chim.it

One highly efficient protocol reports the synthesis of quinoxalines in methanol (B129727) at room temperature with reaction times as short as one minute, achieving excellent yields without any catalyst. thieme-connect.com

Regioselective and Stereoselective Synthesis of Substituted Quinoxalinones

When using an unsymmetrically substituted ortho-phenylenediamine, such as 4-fluoro-1,2-phenylenediamine, the condensation reaction with an unsymmetrical dicarbonyl compound can potentially yield two different regioisomers. The control of this regioselectivity is a critical challenge in synthesis. The outcome is often influenced by the electronic and steric differences between the two amino groups of the diamine. thieme-connect.de

Research has shown that the more nucleophilic amino group preferentially attacks the more electrophilic carbonyl carbon. thieme-connect.de For instance, in 4-fluoro-1,2-phenylenediamine, the amino group at position 1 (para to the fluorine) is generally less basic and nucleophilic than the amino group at position 2 (meta to the fluorine). This electronic difference can be exploited to control the reaction's outcome. Hypervalent iodine reagents have been successfully used to catalyze the annulation between α-iminoethanones and o-phenylenediamines, achieving excellent regioselectivities in the formation of trisubstituted quinoxalines. nih.gov Similarly, specific reaction conditions have been developed to produce single isomers in high yield when reacting diamino-2-quinoxalinols with salicylaldehyde (B1680747) derivatives. figshare.comnih.gov

Post-Synthetic Functionalization and Derivatization Strategies of the this compound Scaffold

The quinoxalinone scaffold is a versatile template for further modification to generate a library of derivatives. nih.govresearchgate.netumanitoba.ca Post-synthetic functionalization often targets the C-H bonds of the heterocyclic ring, particularly the C3 position, as well as the N-H bond at the N1 position. nih.govrsc.orgresearchgate.net While the target compound, this compound, has a methyl group at the C3 position, the methodologies for C3-functionalization are highly relevant for its derivatives and the broader class of quinoxalinones.

Common derivatization strategies include:

N-Alkylation/Arylation: The nitrogen atom at the 1-position can be readily alkylated or arylated using various electrophiles in the presence of a base. nih.gov

C3-H Functionalization: For quinoxalinones without a C3-substituent, this position is a prime target for direct C-H activation/functionalization. A multitude of methods using transition-metal catalysis, photoredox catalysis, or radical processes have been developed to introduce aryl, alkyl, vinyl, acyl, and other functional groups. organic-chemistry.orgrsc.orgfrontiersin.org For example, photoredox catalysis enables the direct alkylation and arylation of quinoxalin-2-(1H)-ones under mild conditions. organic-chemistry.org

Halogenation and Nucleophilic Substitution: The benzene (B151609) ring can be halogenated, and subsequent nucleophilic aromatic substitution can introduce various functionalities. The existing fluorine atom on the this compound scaffold can also potentially be displaced by strong nucleophiles under specific conditions. mdpi.com

Multi-component Reactions for Derivatization: The quinoxalinone core can serve as a substrate in MCRs to append complex side chains. These reactions often proceed via radical pathways and allow for the simultaneous formation of multiple C-C and C-heteroatom bonds in a single step. nih.gov

These functionalization strategies are crucial for tuning the physicochemical and biological properties of the quinoxalinone core structure. nih.gov

Introduction of Diverse Chemical Moieties

The quinoxalin-2(1H)-one skeleton, including the 7-fluoro-3-methyl variant, is amenable to a variety of chemical modifications. These reactions allow for the introduction of diverse functional groups at several positions, primarily the N1-position of the lactam ring and the C3-methyl group, to modulate the compound's physicochemical and biological properties. mdpi.commdpi.com

N-Alkylation and N-Arylation: The nitrogen atom at the 1-position is a common site for introducing new substituents. Standard alkylation can be performed using alkyl halides (e.g., dimethyl sulfate) or esters (e.g., ethyl chloroacetate) in the presence of a base like sodium hydroxide (B78521) or potassium carbonate. mdpi.com For instance, reacting a 3-methylquinoxalin-2(1H)-one derivative with ethyl chloroacetate (B1199739) in acetone (B3395972) yields the corresponding N-substituted ester. mdpi.com This ester can be further converted into a hydrazide, which serves as a key intermediate for creating more complex molecules like Schiff bases or other heterocyclic systems. mdpi.comnih.gov

Modification of the C3-Methyl Group: The methyl group at the C3 position can also be a handle for derivatization. Condensation reactions with aromatic aldehydes can furnish styryl derivatives, extending the conjugation of the system. mdpi.com

Introduction of Fluorinated Moieties: Given the significant impact of fluorine on pharmaceutical properties, methods to introduce fluorinated groups are of high interest. mdpi.commdpi.com A notable example is the visible-light-driven photoredox-catalyzed difluoromethylation of quinoxalin-2-ones. Using a difluoromethyl radical source, such as S-(difluoromethyl)sulfonium salt, a CF2H group can be introduced at the C3-position, transforming the methyl group into a difluoromethyl group. mdpi.com This reaction proceeds under mild conditions and demonstrates broad functional group tolerance. mdpi.com

Synthesis of Amide, Urea, and Thiourea (B124793) Derivatives: To explore key interactions with biological targets, amide, urea, and thiourea functionalities are often incorporated. mdpi.comresearchgate.net Starting from a key intermediate like 4-(2-chloroacetamido)benzoyl chloride, a variety of N-substituted amide derivatives can be synthesized. semanticscholar.orgnih.gov This key intermediate can be coupled with the potassium salt of 3-methylquinoxalin-2(1H)-one in a solvent like DMF to generate a library of compounds with diverse terminal hydrophobic moieties. semanticscholar.orgnih.gov This strategy allows for systematic variation of substituents to probe for optimal biological activity. mdpi.com

The following table summarizes various synthetic modifications applied to the quinoxalinone core:

Table 1: Synthetic Strategies for Introducing Chemical Moieties to the Quinoxalin-2(1H)-one Scaffold| Position | Reaction Type | Reagents & Conditions | Resulting Moiety |

|---|---|---|---|

| N1 | Alkylation | Dimethyl sulfate, NaOH, 60°C | N-CH₃ |

| N1 | Alkylation | Ethyl chloroacetate, K₂CO₃, Acetone | N-CH₂COOEt |

| N1 | Acylation/Coupling | 4-(2-chloroacetamido)benzoyl chloride, KI, DMF | N-CH₂CONH-Ar |

| C3 | Condensation | Aromatic aldehydes, Fusion | C-CH=CH-Ar |

| C3 | Difluoromethylation | (CF₂H)S-sulfonium salt, Photocatalyst, Visible light | C-CF₂H |

Synthetic Access to Analogs for Structure-Activity Relationship (SAR) Studies

The generation of compound libraries with systematic structural variations is fundamental to conducting Structure-Activity Relationship (SAR) studies. researchgate.net The goal is to identify the structural features essential for potency and selectivity against a specific biological target. For quinoxalinone derivatives, SAR studies often focus on modifications at the N1, C3, C6, and C7 positions. mdpi.com

Systematic Modification for SAR: Researchers design and synthesize series of analogs where one part of the molecule is systematically changed while keeping the core scaffold constant. For example, in a series of 3-methylquinoxalin-2(1H)-one derivatives designed as potential VEGFR-2 inhibitors, the terminal aryl group of an N-linked acetamide (B32628) side chain was varied. semanticscholar.orgnih.gov Substituents on this terminal ring, such as methoxy (B1213986) or fluoro groups, were altered to study their effect on cytotoxic and enzymatic inhibitory activity. semanticscholar.orgnih.gov

The SAR findings from such studies provide crucial insights. For instance, it was found that for a series of anticancer quinoxalines, an NH-CO linker at the N1-position increased activity, while electron-releasing groups on a terminal phenyl ring decreased it. mdpi.com In another study, comparing 3-methylquinoxaline with 3-(trifluoromethyl)-quinoxaline analogs revealed that the C3-substituent plays a role in orienting other parts of the molecule within the target's binding pocket, affecting potency against drug-resistant variants. nih.gov

Bioisosteric Replacement: Another key strategy in generating analogs for SAR is bioisosteric replacement. In one study targeting aldose reductase, the carboxylic acid group, a common pharmacophore, was replaced with a 1-hydroxypyrazole head group on quinoxalin-2(1H)-one derivatives. nih.gov This led to the identification of potent and selective inhibitors, demonstrating the success of the bioisosteric strategy. nih.gov

The synthesis of these analogs often relies on robust and versatile reaction pathways. The condensation of substituted o-phenylenediamines with α-keto acids provides access to a wide range of quinoxalinone cores. researchgate.net Subsequent functionalization, such as the conversion of a hydroxyl group at C2 to a chlorine atom using POCl₃, opens up possibilities for introducing various moieties via nucleophilic substitution, including ether linkages that can be further modified to create Schiff bases. nih.govresearchgate.net

These synthetic approaches provide the chemical tools necessary to build diverse libraries of this compound analogs, enabling a thorough exploration of the chemical space around this scaffold to develop compounds with optimized biological profiles.

Structure Activity Relationship Sar Investigations of 7 Fluoro 3 Methylquinoxalin 2 1h One Analogs

Design Principles for Systematically Varied Analogs

The design of analogs based on the 7-fluoro-3-methylquinoxalin-2(1H)-one scaffold is guided by established medicinal chemistry principles. Systematic variations are introduced to probe the chemical space around the core molecule and to understand the impact of different functional groups on biological activity. Key design principles include:

Modification of the Quinoxaline (B1680401) Core: Introduction of various substituents on the benzo ring of the quinoxaline nucleus is a common strategy. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can significantly influence the molecule's interaction with its biological target. For instance, the fluorine atom at the 7-position is an electron-withdrawing group that can enhance binding affinity and improve metabolic stability. researchgate.net

Alterations at the 3-Position: The methyl group at the 3-position is a key site for modification. Replacing it with other alkyl groups, aryl groups, or heterocyclic moieties can explore steric and hydrophobic interactions within the binding pocket of a target protein. nih.gov

Derivatization at the N1-Position: The nitrogen atom at the 1-position of the quinoxalinone ring is another point for derivatization. Alkylation or acylation at this position can modulate the compound's lipophilicity and pharmacokinetic properties.

Introduction of Side Chains: Attaching various side chains, often containing amine or other functional groups, to the quinoxaline core can introduce new interaction points with the target, such as hydrogen bonding or salt bridges. researchgate.net

A series of 3-methylquinoxalin-2(1H)-one derivatives were designed to act as VEGFR-2 inhibitors, a key target in angiogenesis and cancer therapy. nih.gov The design strategy involved the synthesis of two main series of compounds to explore the impact of different functionalities on the quinoxaline core.

Correlating Structural Modifications with Preclinical Biological Observations

SAR studies on quinoxalinone analogs have provided valuable insights into the correlation between structural features and biological activity. For example, in a study of 3-methylquinoxalin-2(1H)-one derivatives as potential anticancer agents targeting VEGFR-2, specific structural modifications were found to be critical for activity. nih.gov

The following table summarizes the structure-activity relationships observed for a series of 3-methylquinoxalin-2(1H)-one analogs:

| Compound ID | Modification from Core Structure | Biological Activity (IC50 in µM) |

| 11e | 3-methoxy substitution on the N-phenylacetamide moiety | 2.1 (MCF-7), 3.5 (HepG-2) |

| 11g | Acetyl group on the N-phenylacetamide moiety | 4.5 (MCF-7), 6.2 (HepG-2) |

| 12e | 3-methoxy substitution and replacement of C=O with C=S | 3.8 (MCF-7), 5.1 (HepG-2) |

| 12g | Acetyl group and replacement of C=O with C=S | 5.9 (MCF-7), 7.8 (HepG-2) |

Data sourced from a study on 3-methylquinoxalines as potential anti-cancer agents. nih.gov

These findings indicate that substitutions on the N-phenylacetamide group at the 1-position significantly impact cytotoxic activity. nih.gov Specifically, electron-donating groups like methoxy (B1213986) at the 3-position of the phenyl ring enhanced potency, while electron-withdrawing groups like acetyl were also favorable. nih.gov Furthermore, the replacement of the carbonyl oxygen at the 2-position with a sulfur atom (thiol derivatives) was also explored, with some analogs retaining significant activity. nih.gov

In another study focusing on quinoxaline derivatives as antitumor agents, it was observed that small substituents on a vinyl side chain at the 3-position of the quinoxalin-2(1H)-one core were more effective than larger substituents. nih.govdovepress.com This suggests that the size and nature of the substituent at this position are critical for optimal interaction with the target, in this case, FGFR1. nih.govdovepress.com

Pharmacophore Modeling and Ligand Design Derived from this compound

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. For the this compound scaffold, a pharmacophore model would typically include:

Hydrogen Bond Acceptors: The carbonyl oxygen at the 2-position and the nitrogen atoms of the quinoxaline ring are potential hydrogen bond acceptors.

Hydrogen Bond Donor: The NH group at the 1-position can act as a hydrogen bond donor.

Aromatic/Hydrophobic Regions: The bicyclic quinoxaline core provides a significant hydrophobic surface for van der Waals interactions.

Halogen Bond Acceptor: The fluorine atom at the 7-position can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

A pharmacophore model for a series of quinoline-based inhibitors of Plasmodium falciparum identified key features that are likely relevant to quinoxalinone analogs as well. nih.gov These included aromatic rings and hydrogen bond donors/acceptors, which facilitated key interactions within the target's binding site. nih.gov The development of such models allows for virtual screening of compound libraries to identify new molecules with a higher probability of being active, thus accelerating the drug discovery process. nih.gov

Conformational Analysis and its Implications for Molecular Recognition

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its target protein. The conformational preferences of this compound and its analogs are influenced by the interplay of various steric and electronic factors.

The presence of a fluorine atom can have a significant impact on the conformational behavior of cyclic systems. nih.gov In fluorinated piperidine (B6355638) derivatives, for example, the conformational equilibrium is influenced by a combination of charge-dipole interactions, hyperconjugation, and dipole minimization. researchgate.net While specific conformational studies on this compound are not widely available, general principles from the study of other fluorinated heterocycles can be applied.

Biological Activity Investigations of 7 Fluoro 3 Methylquinoxalin 2 1h One Preclinical in Vitro and in Vivo Models

Enzyme Inhibition and Modulation Studies

The ability of 7-fluoro-3-methylquinoxalin-2(1H)-one and its structural analogs to inhibit or modulate the activity of key enzymes has been a primary focus of research.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial tyrosine kinase receptor involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 is a key strategy in modern cancer therapy. The 3-methylquinoxalin-2(1H)-one scaffold has been extensively investigated as a potential VEGFR-2 inhibitor. sapub.orgdergipark.org.tr

Research has led to the design and synthesis of new series of 3-methylquinoxalin-2(1H)-one derivatives intended to act as VEGFR-2 inhibitors. sapub.orgdergipark.org.tr In these studies, the 3-methylquinoxalin-2(1H)-one moiety was often found to be more advantageous for both cytotoxic and VEGFR-2 inhibitory effects when compared to its bioisostere, 3-methylquinoxaline-2-thiol. dergipark.org.trnih.gov Structure-activity relationship (SAR) studies revealed that certain derivatives exhibited potent inhibitory activity. For instance, compound 27a from one study was identified as a highly potent VEGFR-2 inhibitor with an IC₅₀ value of 3.2 nM, comparable to the reference drug Sorafenib (IC₅₀ = 3.12 nM). nih.gov Other derivatives also showed significant VEGFR-2 inhibition with IC₅₀ values in the low nanomolar range. dergipark.org.tr

| Compound | Target | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |

| 11b | VEGFR-2 | 5.3 | Sorafenib | 3.07 |

| 11e | VEGFR-2 | 2.6 | Sorafenib | 3.07 |

| 11f | VEGFR-2 | 4.8 | Sorafenib | 3.07 |

| 11g | VEGFR-2 | 3.4 | Sorafenib | 3.07 |

| 12e | VEGFR-2 | 3.8 | Sorafenib | 3.07 |

| 12f | VEGFR-2 | 3.8 | Sorafenib | 3.07 |

| 12g | VEGFR-2 | 5.4 | Sorafenib | 3.07 |

| 12k | VEGFR-2 | 2.9 | Sorafenib | 3.07 |

| 27a | VEGFR-2 | 3.2 | Sorafenib | 3.12 |

This table presents the half-maximal inhibitory concentration (IC₅₀) values of various 3-methylquinoxalin-2(1H)-one derivatives against VEGFR-2. Data sourced from multiple research studies. dergipark.org.trnih.gov

Inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a validated therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. researchgate.net The quinoxalinone scaffold has been explored for this purpose. While direct studies on this compound are not prominent, related structures have shown activity. For example, a study on quinoxalinone derivatives found that a 3-hydrazino-1H-quinoxalin-2-one derivative (3e ) potently inhibited α-glucosidase with an IC₅₀ value of 9.99 µM, which was comparable to the standard inhibitor quercetin. researchgate.net However, the same series of compounds demonstrated weak activity against α-amylase. researchgate.net

In another study, fluorinated indeno-quinoxaline hybrids were synthesized and tested for their ability to inhibit these enzymes. rsc.org Certain hydrazone derivatives within this class showed potent α-glucosidase inhibitory activity, with one compound exhibiting an IC₅₀ of 0.982 µM. rsc.org These findings suggest that the broader quinoxaline (B1680401) and fluorinated quinoxaline class of compounds holds potential for developing new agents for diabetes management. researchgate.netrsc.org

Lipoxygenases (LOX) are enzymes involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are inflammatory mediators. frontiersin.org As such, LOX inhibitors are investigated for their potential as anti-inflammatory drugs. frontiersin.org While the related enzyme cyclooxygenase-2 (COX-2) has been studied as a target for some quinoxalinone derivatives, extensive research specifically linking this compound or the general quinoxalin-2(1H)-one scaffold to the inhibition of lipoxygenase is not widely reported in the available scientific literature. nih.gov

Receptor Binding and Activation/Antagonism Research

The interaction of small molecules with cellular receptors is a fundamental mechanism of drug action. Investigations into the quinoxalin-2(1H)-one core structure have revealed potential for receptor antagonism. A series of 4-acetyl-1-substituted-3,4-dihydroquinoxalin-2(1H)-ones were designed and synthesized to evaluate their antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. rsc.org Molecular docking studies predicted that these compounds could bind to the AMPA-receptor, suggesting a potential mechanism for anticonvulsant activity. rsc.org The quinoxaline core was noted to be important for hydrophobic interactions within the receptor binding site. rsc.org Other research has pointed to quinoxaline derivatives targeting the glucagon (B607659) receptor (GCGR). researchgate.net However, specific receptor binding studies focusing explicitly on this compound are limited.

Cell-Based Assays

Cell-based assays are crucial for determining the direct effect of a compound on cell health, proliferation, and death.

The antiproliferative and cytotoxic potential of 3-methylquinoxalin-2(1H)-one derivatives has been extensively evaluated against various human cancer cell lines. These studies are often conducted in conjunction with VEGFR-2 inhibition assays, as cytotoxicity is the desired downstream effect of such inhibitors. dergipark.org.trnih.gov

Derivatives of 3-methylquinoxalin-2(1H)-one have demonstrated promising cytotoxic activities against liver (HepG-2) and breast (MCF-7) cancer cell lines, with IC₅₀ values for the most active compounds falling in the low micromolar range (2.1–9.8 µM). sapub.orgdergipark.org.tr In one study, the synthesized compounds were generally more effective against the HepG2 cell line than the MCF-7 cell line. nih.gov The presence of a 7-fluoro substituent has been noted as important for activity in related heterocyclic systems. nih.gov Furthermore, quinoxaline derivatives have been tested against other cancer cell lines, including prostate (PC-3), cervical (HeLa), and colon (HCT-116), showing a broad spectrum of activity.

| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| 11e | MCF-7 | 4.2 | Sorafenib | 3.4 |

| 11e | HepG-2 | 2.1 | Sorafenib | 2.2 |

| 11g | MCF-7 | 3.7 | Sorafenib | 3.4 |

| 11g | HepG-2 | 2.4 | Sorafenib | 2.2 |

| 12e | MCF-7 | 9.8 | Sorafenib | 3.4 |

| 12e | HepG-2 | 5.1 | Sorafenib | 2.2 |

| 12g | MCF-7 | 8.7 | Sorafenib | 3.4 |

| 12g | HepG-2 | 4.6 | Sorafenib | 2.2 |

| 12k | MCF-7 | 6.5 | Sorafenib | 3.4 |

| 12k | HepG-2 | 3.3 | Sorafenib | 2.2 |

| 27a | MCF-7 | 9.7 | Doxorubicin | 4.5 |

| 27a | HepG-2 | 5.2 | Doxorubicin | 3.1 |

This table displays the half-maximal inhibitory concentration (IC₅₀) values from in vitro cytotoxicity assays of 3-methylquinoxalin-2(1H)-one derivatives against human cancer cell lines. dergipark.org.trnih.gov

Apoptosis Induction Mechanisms at the Cellular Level

There is no specific information available in the reviewed literature concerning the apoptosis induction mechanisms of this compound at the cellular level. Studies on other quinoxaline derivatives have shown that they can induce apoptosis through various pathways, but these findings cannot be directly extrapolated to this specific compound without dedicated research.

Antimicrobial Activity Assessments (Bacterial, Fungal, Parasitic)

Specific data on the antibacterial, antifungal, or antiparasitic activity of this compound is not found in the available literature. While many quinoxaline derivatives have been synthesized and tested for their antimicrobial effects, the specific spectrum of activity for this compound has not been publicly reported. nih.gov

Antiviral Activity Studies (In Vitro)

No in vitro antiviral activity studies specifically targeting this compound were identified. A related compound, 2-ethyl-7-fluoro-3-oxo-3,4-dihydro-2H-quinoxaline-1-carboxylic acid isopropyl ester, has been mentioned as a potential inhibitor of reverse transcriptase, suggesting potential anti-HIV activity. sapub.org However, this does not provide direct evidence for the antiviral properties of this compound.

Preclinical In Vivo Studies for Biological Activity Assessment (Non-Efficacy/Toxicity Focus)

Information regarding preclinical in vivo studies, such as biodistribution or pharmacokinetic assessments, for this compound is not available in the public domain.

Molecular and Cellular Mechanisms of Action

The molecular and cellular mechanisms of action for this compound have not been elucidated in the reviewed scientific literature. Research on other quinoxalinone derivatives has explored their mechanisms, but this information is not specific to the compound . researchgate.netnih.gov

Computational and Theoretical Studies on 7 Fluoro 3 Methylquinoxalin 2 1h One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of quinoxalinone derivatives. electrochemsci.orgresearchgate.net These methods can achieve a high degree of accuracy, comparable to other approaches but with greater computational efficiency. researchgate.net For 7-fluoro-3-methylquinoxalin-2(1H)-one, DFT studies are typically performed using a basis set like B3LYP/6-31G** to optimize the molecular geometry and calculate key electronic parameters. electrochemsci.orgresearchgate.net

Table 1: Representative Global Reactivity Descriptors Calculated via DFT

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Indicates the molecule's tendency to donate electrons in a reaction or binding event. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Indicates the molecule's tendency to accept electrons, crucial for interactions with biological targets. |

| Energy Gap (ΔE) (eV) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity and polarizability. |

| Dipole Moment (μ) (Debye) | Measure of the net molecular polarity. | Affects solubility, membrane permeability, and strength of dipole-dipole interactions with a receptor. electrochemsci.org |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | Provides insight into the molecule's ability to accept electrons in a chemical bond. |

| Global Hardness (η) | Resistance to change in its electron configuration. | A higher value indicates greater stability and lower reactivity. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. researchgate.net This method is critical in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. nih.govmdpi.com For this compound, docking simulations can identify its potential biological targets and predict its binding affinity.

Studies on similar 3-methylquinoxaline derivatives have shown their potential as inhibitors of targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is implicated in cancer. nih.gov In a typical docking protocol, the 3D structure of this compound is placed into the binding site of a target protein. The simulation then explores various binding poses and scores them based on factors like intermolecular forces, predicting the most stable binding mode. Key interactions often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking with amino acid residues in the active site. nih.govnih.gov For instance, docking studies of related compounds have shown crucial hydrogen bond interactions with residues like Tyr355 and Arg120 in the COX-2 active site. mdpi.com The fluorine atom on the quinoxaline (B1680401) ring can also form favorable interactions with certain protein residues, potentially enhancing binding affinity. nih.gov

Table 2: Hypothetical Molecular Docking Results against VEGFR-2

| Parameter | Description | Predicted Finding for this compound |

|---|---|---|

| Binding Affinity (kcal/mol) | The estimated free energy of binding; a more negative value indicates stronger binding. | A value comparable to known inhibitors would suggest potential as a VEGFR-2 inhibitor. |

| Key Interacting Residues | Specific amino acids in the receptor's active site that form bonds with the ligand. | Potential H-bonds with backbone or side-chain atoms; hydrophobic interactions with nonpolar residues. |

| Predicted Binding Mode | The specific orientation and conformation of the ligand within the binding pocket. | Shows how the methyl and fluoro groups are oriented to maximize favorable interactions. |

Molecular Dynamics Simulations to Explore Conformational Space and Binding Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose, the conformational flexibility of the ligand and protein, and the role of surrounding water molecules. nih.gov

While specific MD studies on this compound are not widely published, the methodology is a standard tool for refining docking results. researchgate.net An MD simulation would typically be run for several nanoseconds to observe the dynamic behavior of the docked complex. Key analyses include calculating the Root Mean Square Deviation (RMSD) to assess the stability of the ligand's position and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. Such simulations can confirm whether the interactions predicted by docking are maintained over time, providing a more robust model of the binding dynamics.

Table 3: Typical Outputs from a Molecular Dynamics Simulation

| Analysis | Description | Purpose |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | To assess the stability of the ligand in the binding pocket and the overall protein structure. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | To identify flexible or rigid regions of the protein upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time. | To determine the persistence of key hydrogen bonding interactions. |

| Binding Free Energy Calculation | Methods like MM/PBSA or MM/GBSA estimate the binding free energy from the simulation trajectory. | To provide a more accurate estimation of binding affinity than docking scores alone. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For quinoxaline derivatives, QSAR and the related Structure-Activity Relationship (SAR) analyses are used to understand how different chemical groups on the quinoxaline scaffold influence their therapeutic effects, such as anticancer or anticonvulsant activities. mdpi.comresearchgate.net

A QSAR model for a series of 7-substituted-3-methylquinoxalin-2(1H)-one analogues would involve calculating various molecular descriptors for each compound. These descriptors fall into several categories, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP). researchgate.net By correlating these descriptors with experimentally determined biological activity (like IC₅₀ values), a predictive model can be built. mdpi.com Such a model would help in designing new, more potent derivatives of this compound by predicting which structural modifications are likely to improve activity. For example, SAR studies on other quinoxalines have shown that the nature and position of substituents, such as fluoro or trifluoromethyl groups, can significantly impact biological activity. mdpi.com

Table 4: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Describes the lipophilicity of the molecule, affecting membrane transport and hydrophobic interactions. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electronic aspects of the molecule, influencing electrostatic interactions. |

| Steric/Topological | Molecular Weight, Molar Refractivity, Molecular Connectivity Indices (1χv) | Describes the size, shape, and branching of the molecule, affecting how it fits into a binding site. researchgate.net |

| Thermodynamic | Heat of Formation, Gibbs Free Energy | Describes the energetic properties and stability of the molecule. |

Electronic Structure Analysis and Reactivity Predictions

The analysis of a molecule's electronic structure is fundamental to predicting its chemical reactivity. This analysis, derived from quantum chemical calculations, provides a detailed map of electron distribution and energy levels. researchgate.netnih.gov For this compound, this involves examining the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

The HOMO and LUMO are the primary orbitals involved in chemical reactions. Their spatial distribution indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net The MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. This allows for the prediction of how the molecule will interact with other reagents or with the amino acid residues in a protein's active site. Furthermore, local reactivity descriptors like Fukui functions can be calculated to pinpoint the reactivity of specific atoms within the molecule, identifying, for example, the most likely atom to act as an adsorption site on a surface. researchgate.net

Table 5: Electronic Properties and Reactivity Predictions

| Property | Description | Prediction for this compound |

|---|---|---|

| HOMO Distribution | Location of the highest energy electrons. | Identifies the regions most likely to donate electrons (nucleophilic centers). |

| LUMO Distribution | Location of the lowest energy unoccupied space for electrons. | Identifies the regions most likely to accept electrons (electrophilic centers). |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution. | Visually predicts sites for hydrogen bonding, and electrophilic or nucleophilic attack. nih.gov |

| Fukui Functions | A local reactivity descriptor that indicates the change in electron density at a specific point when the number of electrons changes. | Pinpoints the most reactive atoms for specific types of reactions (e.g., nucleophilic, electrophilic, radical). researchgate.net |

Advanced Methodologies for Structural and Mechanistic Analysis of 7 Fluoro 3 Methylquinoxalin 2 1h One and Its Derivatives

Spectroscopic Methodologies for Elucidating Molecular Structures (e.g., NMR, Mass Spectrometry, IR, UV-Vis)

Spectroscopic techniques are fundamental in the structural elucidation of quinoxalinone derivatives. Each method provides unique information about the molecular framework, functional groups, and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of quinoxalin-2(1H)-one derivatives, aromatic protons typically appear in the downfield region of δ 7.00–8.40 ppm. nih.gov The methyl group at the C3 position would be expected to produce a singlet further upfield.

The ¹³C NMR spectrum provides information on the carbon skeleton. Characteristic signals for quinoxalinones include those for the carbonyl carbon (C=O) and the imine carbon (C=N), which are observed in the ranges of δ 151–158 ppm and δ 146–149 ppm, respectively. nih.gov

For fluorinated compounds like 7-fluoro-3-methylquinoxalin-2(1H)-one, ¹⁹F NMR spectroscopy is indispensable. It provides information on the chemical environment of the fluorine atom. For example, in related fluoroalkoxylated quinoxalinones, the ¹⁹F NMR signals for a CF₃ group appear around δ -72 ppm. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can confirm the molecular formula with high accuracy. For this compound (C₉H₇FN₂O), the exact mass would be calculated and compared against the measured value to confirm its composition. For instance, the [M+H]⁺ ion for 1-benzyl-3-(2,2,2-trifluoroethoxy)quinoxalin-2(1H)-one was calculated as 335.1002 and experimentally found to be 335.1008, confirming its formula. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a quinoxalinone derivative shows characteristic absorption bands. nih.gov

A broad band for the N-H stretch is typically observed around 3300 cm⁻¹.

The carbonyl (C=O) stretching vibration of the amide group results in a strong absorption band in the region of 1670–1680 cm⁻¹. nih.gov

The C=N stretching vibration is found around 1615–1620 cm⁻¹. nih.gov

The C-F bond in the aromatic ring would show a stretching absorption in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. Aromatic systems like quinoxalinones exhibit characteristic absorption maxima (λmax). For example, the highly fluorinated derivative 6,7,8,9-tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one shows a λmax at 298 nm in chloroform, which corresponds to π-π* transitions within its conjugated system. mdpi.com

Table 1: Representative Spectroscopic Data for Quinoxalinone Derivatives

| Technique | Feature | Typical Range/Value | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | δ 7.00 - 8.40 ppm | nih.gov |

| Azomethine Proton (HC=N) | δ 8.40 - 8.73 ppm | nih.gov | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 151 - 158 ppm | nih.gov |

| Imine Carbon (C=N) | δ 146 - 149 ppm | nih.gov | |

| ¹⁹F NMR | Trifluoroethoxy Group (-OCH₂CF₃) | δ ~ -72.9 ppm | nih.gov |

| IR | Carbonyl Stretch (C=O) | 1671 - 1677 cm⁻¹ | nih.gov |

| Imine Stretch (C=N) | 1615 - 1620 cm⁻¹ | nih.gov | |

| MS (HRMS) | [M+H]⁺ of C₁₄H₁₃F₃N₂O₂ | Found: 299.1006 | nih.gov |

| UV-Vis | λmax of a fluorinated indenoquinoxalinone | 298 nm | mdpi.com |

X-ray Diffraction Techniques for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking. mdpi.com

While the crystal structure for this compound is not publicly available, analysis of closely related compounds provides significant insight. For example, the structure of 1-ethyl-3-methylquinoxalin-2(1H)-one was determined by X-ray diffraction. nih.govresearchgate.net The study revealed crucial details about its solid-state conformation and packing. Such analyses confirm the planarity of the quinoxalinone ring system and identify intermolecular forces that stabilize the crystal lattice. nih.govresearchgate.net

The data obtained from an X-ray diffraction experiment includes the crystal system, space group, and unit cell dimensions, which are unique for a given crystalline solid. mdpi.com

Table 2: Crystallographic Data for the Analogous Compound 1-Ethyl-3-methylquinoxalin-2(1H)-one

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₁₂N₂O | nih.gov |

| Crystal System | Triclinic | nih.govresearchgate.net |

| Space Group | P-1 | mdpi.com |

| a (Å) | 7.4101 (6) | nih.govresearchgate.net |

| b (Å) | 9.1405 (8) | nih.govresearchgate.net |

| c (Å) | 14.2960 (12) | nih.govresearchgate.net |

| **α (°) ** | 84.976 (7) | nih.govresearchgate.net |

| **β (°) ** | 78.717 (7) | nih.govresearchgate.net |

| **γ (°) ** | 88.137 (7) | nih.govresearchgate.net |

| **Volume (ų) ** | 945.82 (14) | nih.gov |

Chromatographic and Separation Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for the purification of this compound from reaction mixtures and for the analysis of its purity.

Flash Column Chromatography: This is a standard and widely used technique for the purification of synthetic organic compounds. For quinoxalinone derivatives, silica (B1680970) gel is commonly used as the stationary phase, with a mobile phase consisting of a mixture of solvents like petroleum ether, dichloromethane, and ethyl acetate. mdpi.com The separation is based on the differential adsorption of the compound and impurities to the silica gel.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both analysis and purification. It is particularly important for separating mixtures of closely related compounds, such as regioisomers, which can be a significant challenge for fluorinated aromatic compounds. berkeley.edu Reversed-phase HPLC, using a C18 stationary phase and a mobile phase of acetonitrile (B52724) and water, is a common setup for analyzing the purity of such heterocyclic compounds.

The development of effective separation strategies is critical, as the purification of fluoroarene regioisomers can be notoriously difficult with standard methods like distillation or crystallization. berkeley.edu

Kinetic and Thermodynamic Studies of Reactions Involving the Compound

Understanding the reactivity and stability of this compound requires kinetic and thermodynamic studies.

Kinetic Studies: Kinetic experiments measure the rate of a chemical reaction, providing insights into the reaction mechanism. For reactions involving quinoxalinones, such as C-H functionalization or N-alkylation, kinetic studies would involve monitoring the concentration of the reactant or product over time. researchgate.net This can be achieved by periodically taking aliquots from the reaction mixture and analyzing them using techniques like HPLC or NMR spectroscopy. The data obtained allows for the determination of the reaction order, rate constant, and activation energy, which are fundamental to understanding the reaction pathway.

Thermodynamic Studies: Thermodynamic studies provide information about the energy changes that occur during a reaction and the relative stability of reactants and products. Techniques like adiabatic calorimetry can be used to measure fundamental thermodynamic properties of organic compounds, including heat capacity, enthalpy of fusion (ΔfusH°), and entropy of fusion (ΔfusS°). mdpi.com For reactions, isothermal titration calorimetry (ITC) can directly measure the heat released or absorbed, allowing for the determination of the reaction enthalpy (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated, providing a complete thermodynamic profile of the reaction. These parameters are crucial for predicting the spontaneity and equilibrium position of chemical processes.

Applications and Future Research Directions of 7 Fluoro 3 Methylquinoxalin 2 1h One

Exploration of Novel Biological Targets for Therapeutic Development (Preclinical)

While specific preclinical data for 7-fluoro-3-methylquinoxalin-2(1H)-one is not extensively available in the public domain, the broader class of quinoxalinone derivatives has been the subject of numerous investigations, suggesting potential therapeutic avenues for this specific compound.

Research into analogous structures indicates that this compound could be a candidate for targeting a variety of biological pathways. For instance, derivatives of 3-methylquinoxalin-2(1H)-one have been designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis and cancer therapy. nih.govtandfonline.com Molecular docking studies of these derivatives have provided insights into their binding modes, suggesting that the quinoxalinone scaffold can effectively interact with the ATP-binding site of VEGFR-2. nih.govtandfonline.com

Furthermore, the introduction of a fluorine atom can enhance the biological activity of heterocyclic compounds. mdpi.com In a study on quinazolinone derivatives, a related class of compounds, the presence of a fluorine atom at the 7-position was found to be important for their inhibitory efficiency against certain enzymes. nih.gov This suggests that the 7-fluoro substitution in this compound could be advantageous for its potential as a therapeutic agent.

Future preclinical research should therefore focus on screening this compound against a panel of kinases and other enzymes implicated in diseases such as cancer, inflammation, and microbial infections. The general biological activities of quinoxaline (B1680401) derivatives against bacteria and fungi also warrant investigation into the antimicrobial potential of this specific fluorinated analog. nih.gov

Table 1: Potential Preclinical Research Areas for this compound

| Therapeutic Area | Potential Biological Target(s) | Rationale based on Analogous Compounds |

| Oncology | VEGFR-2 and other tyrosine kinases | 3-methylquinoxalin-2(1H)-one derivatives show potential as VEGFR-2 inhibitors. nih.govtandfonline.com |

| Infectious Diseases | Bacterial and fungal enzymes | Quinoxaline derivatives are known to possess antibacterial and antifungal properties. nih.gov |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes | Quinoxalinone derivatives have been investigated as anti-inflammatory agents. |

Development of Advanced Analog Libraries and Screening Platforms

The synthesis of this compound can serve as a starting point for the development of diverse chemical libraries. The quinoxalinone scaffold is amenable to chemical modification at several positions, allowing for the generation of a wide range of analogs. For example, the nitrogen at the 1-position can be alkylated or arylated to introduce different substituents. nih.gov

The creation of an analog library based on the this compound core would be a valuable resource for high-throughput screening campaigns. These libraries could be screened against various biological targets to identify novel lead compounds for drug discovery. The development of robust and efficient synthetic routes to these analogs will be crucial for the successful implementation of this strategy.

Integration into Multi-Targeting Strategies for Complex Biological Pathways

Complex diseases such as cancer often involve the dysregulation of multiple biological pathways. Multi-target drugs, which are designed to interact with several targets simultaneously, can offer improved efficacy and a reduced likelihood of drug resistance. The quinoxalinone scaffold, with its potential to be decorated with various functional groups, is well-suited for the design of multi-target ligands.

By strategically modifying the this compound structure, it may be possible to develop compounds that inhibit multiple kinases or that target both cancer cells and the tumor microenvironment. For example, a hybrid molecule could be designed to inhibit both VEGFR-2 and another relevant cancer target. This approach would require a deep understanding of the structure-activity relationships (SAR) for each target.

Potential Roles as Chemical Probes in Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. A well-designed chemical probe should be potent, selective, and have a clear mechanism of action. While there is no specific research on the use of this compound as a chemical probe, its potential to be developed into one is significant.

Should a specific biological target for this compound be identified with high affinity and selectivity, it could be further optimized and utilized as a chemical probe. The introduction of a fluorine atom is particularly advantageous for such applications, as the ¹⁹F nucleus can be used in nuclear magnetic resonance (NMR) spectroscopy studies to probe binding interactions with target proteins.

Non-Medicinal Chemistry Applications (e.g., Material Science, Polymer Chemistry)

Beyond its potential in medicinal chemistry, the quinoxalinone scaffold has found applications in material science. Some quinoxaline derivatives have been investigated for their use as colorimetric metal detectors, oil stabilizers, hair dyes, and pigments. nih.gov The fluorine atom in this compound could impart unique photophysical properties, making it a candidate for investigation in the development of novel organic light-emitting diodes (OLEDs), fluorescent sensors, or advanced polymers. Further research in this area could uncover new and valuable applications for this compound outside the realm of biology and medicine.

常见问题

Q. How does fluorination at the 7-position alter the biological activity of quinoxalin-2(1H)-one derivatives?

- Methodological Answer : Fluorine enhances metabolic stability and lipophilicity, improving membrane permeability. Comparative studies of 7-fluoro vs. non-fluorinated analogs using enzyme inhibition assays (e.g., SIRT1) reveal fluorine's role in modulating binding affinity . Pharmacokinetic profiling (e.g., microsomal stability assays) quantifies these effects .

Q. What challenges arise in refining crystal structures of fluorinated quinoxalinones with SHELXL, and how are they addressed?

- Methodological Answer : Disorder in fluorine or methyl groups complicates refinement. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。